N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-7-9-16(10-8-15)11-23-19(26)12-25-14-24-20-18(13-28-21(20)22(25)27)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFVUZENZEEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 4-methylbenzyl group: This can be done via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone or other oxidized groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action for N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class may include thieno[2,3-d]pyrimidines and thieno[3,4-d]pyrimidines.
Benzyl derivatives: Compounds with similar benzyl groups attached to different cores.
Uniqueness
N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of the Compound
The compound belongs to the class of thienopyrimidines, characterized by a thieno[3,2-d]pyrimidine core. Its structure includes various substituents that contribute to its biological activity. The molecular formula is , and it exhibits a unique arrangement that allows for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies have shown that derivatives of thienopyrimidine can inhibit COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators such as prostaglandins .
- Receptor Binding : The structural features allow binding to specific receptors involved in various signaling pathways, influencing cellular responses related to inflammation and cancer progression.
Structure-Activity Relationships (SAR)
Research into SAR has provided insights into how modifications to the core structure affect biological activity. For instance:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl or ethyl groups) enhances the inhibitory potency against COX enzymes. Compounds with specific substitutions have shown improved anti-inflammatory properties compared to standard drugs like indomethacin .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 9.17 | TBD |
| Celecoxib | TBD | 0.04 |
Case Studies
Several studies have highlighted the biological activities of thienopyrimidine derivatives:
- Anti-inflammatory Activity : In a study investigating various pyrimidine derivatives, compounds similar to this compound exhibited significant inhibition of COX enzymes, which correlated with reduced edema in animal models .
- Anticancer Potential : Other derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
